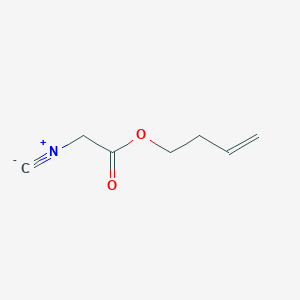

But-3-enyl 2-isocyanoacetate

CAS No.:

Cat. No.: VC13430243

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NO2 |

|---|---|

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | but-3-enyl 2-isocyanoacetate |

| Standard InChI | InChI=1S/C7H9NO2/c1-3-4-5-10-7(9)6-8-2/h3H,1,4-6H2 |

| Standard InChI Key | KMWGHOBXROQNTG-UHFFFAOYSA-N |

| SMILES | C=CCCOC(=O)C[N+]#[C-] |

| Canonical SMILES | C=CCCOC(=O)C[N+]#[C-] |

Introduction

Chemical Identity and Structural Features

But-3-enyl 2-isocyanoacetate (IUPAC name: but-3-en-1-yl 2-isocyanoacetate) belongs to the class of isocyanates, distinguished by the presence of the isocyano functional group. Its molecular formula is C₇H₉NO₂, with a molecular weight of 155.15 g/mol. The structure comprises a but-3-enyl chain (CH₂=CHCH₂CH₂-) esterified to the α-carbon of an isocyanoacetic acid moiety. Key structural attributes include:

-

Isocyano Group (-NC): A highly reactive site enabling cycloaddition and nucleophilic substitution reactions .

-

Conjugated Alkene: The but-3-enyl group introduces unsaturation, facilitating participation in Diels-Alder or radical-mediated transformations .

-

Ester Linkage: Enhances solubility in organic solvents and modulates electronic effects on the isocyano group .

Synthesis and Reaction Pathways

Synthetic Routes from Ethyl Isocyanoacetate

The most direct synthesis of but-3-enyl 2-isocyanoacetate involves alkylation of ethyl isocyanoacetate with 4-bromo-1-butene, as demonstrated in related systems . In a representative procedure:

-

Base-Mediated Alkylation: Ethyl isocyanoacetate reacts with 4-bromo-1-butene in the presence of sodium hydride (NaH) in anhydrous diethyl ether/DMSO.

-

Iterative Additions: Sequential additions of NaH and 4-bromo-1-butene ensure complete substitution, yielding the but-3-enyl ester after 48 hours .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether/DMSO |

| Temperature | 0°C → Room temperature |

| Reaction Time | 48 hours |

| Yield | ~70% (estimated) |

This method parallels the synthesis of ethyl isocyanoacetate derivatives, where the choice of alkyl halide dictates the ester substituent .

Alternative Pathways via Isocyanate Intermediates

Physicochemical Properties

While experimental data for but-3-enyl 2-isocyanoacetate are scarce, its properties can be extrapolated from structurally related compounds:

Spectral Characteristics

Stability and Reactivity

-

Thermal Sensitivity: The isocyano group decomposes above 100°C, necessitating low-temperature storage .

-

Hydrolytic Instability: Susceptible to hydrolysis in aqueous acidic or basic conditions, yielding urea or carbamate derivatives .

Applications in Organic Synthesis

Heterocycle Construction

But-3-enyl 2-isocyanoacetate serves as a linchpin in multicomponent reactions (MCRs). For instance, its participation in Ugi-type reactions enables the synthesis of pyrrolidinones and indoles :

-

Ugi Reaction: Reacts with amines, aldehydes, and carboxylic acids to form tetrazole or lactam frameworks.

-

Radical Cyclization: Under oxidative conditions, the alkene moiety undergoes radical addition, facilitating bicyclic scaffold assembly .

Case Study: In the synthesis of 8-azabicyclo[3.2.1]octane, a proline analog, ethyl isocyanoacetate derivatives underwent radical cyclization to form quaternary carbon centers . Analogous reactivity is anticipated for but-3-enyl 2-isocyanoacetate.

Medicinal Chemistry Intermediates

Though direct pharmacological data are unavailable, structurally similar isocyanoacetates exhibit bioactivity:

-

Anticancer Potential: Trifluoroethyl ureas derived from isocyanates showed moderate activity against leukemia and renal cancer cell lines (NCI-60 screening) .

-

Enzyme Inhibition: Isocyanoacetates inhibit diacylglycerol lipases (DAGLα/β), critical in endocannabinoid biosynthesis.

Future Directions and Research Gaps

Despite its synthetic utility, several unknowns persist:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral isocyanoacetates remains unexplored.

-

Biological Profiling: Systematic in vitro and in vivo studies are needed to evaluate therapeutic potential.

-

Green Chemistry Approaches: Solvent-free or photocatalytic methods could enhance sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume